molecular formula C21H23N3O3 B7811434 ethyl 3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

ethyl 3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B7811434
M. Wt: 365.4 g/mol
InChI Key: RSIARRZNZZKNCM-UHFFFAOYSA-N
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Description

Ethyl 3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1018053-38-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-b]pyridine class, which is known for diverse biological activities. Its structure includes a cyclopropyl group, an ethyl chain, and a methoxyphenyl substituent, contributing to its unique pharmacological profile.

Biological Activity Overview

Recent studies have highlighted the following key biological activities associated with this compound:

  • Anticancer Activity : The compound exhibits significant anticancer properties against various cancer cell lines.
  • Inhibition of Cyclin-Dependent Kinases (CDKs) : It has been shown to inhibit CDK2 and CDK9, which are crucial for cell cycle regulation and are often overactive in cancer cells.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through various pathways, including cell cycle arrest.

Anticancer Activity

Research indicates that the compound effectively inhibits the proliferation of several cancer cell lines, including HeLa and MCF7 cells. In a study examining the effects on these cell lines:

  • HeLa Cells : The compound demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
  • MCF7 Cells : Similar results were noted, with the compound inducing G1 phase arrest and promoting early and late apoptotic events .

The mechanisms underlying the anticancer effects include:

  • Cell Cycle Arrest : this compound causes cell cycle arrest primarily at the G1 phase by inhibiting key regulatory proteins involved in cell cycle progression .
  • Apoptotic Pathways : The compound activates caspases and alters mitochondrial membrane potential, leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structural components of the compound significantly influence its biological activity:

  • Cyclopropyl Group : Contributes to increased lipophilicity and potential interactions with cellular targets.
  • Methoxyphenyl Substituent : Enhances binding affinity to CDK enzymes and may influence selectivity towards cancerous cells .

Case Studies

Several case studies have evaluated the efficacy of this compound:

  • In Vivo Studies : Animal models treated with the compound showed reduced tumor size compared to controls, indicating potential for therapeutic use.
  • Combination Therapies : Preliminary studies suggest that combining this compound with existing chemotherapy agents may enhance overall efficacy and reduce resistance .

Properties

IUPAC Name

ethyl 3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-4-14-12-17(21(25)27-5-2)18-19(13-6-7-13)23-24(20(18)22-14)15-8-10-16(26-3)11-9-15/h8-13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIARRZNZZKNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)OC)C4CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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